

Comprehensive Analysis of Voxtalisib Plasma Concentrations: Methods, Applications, and Protocols

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Compound Focus: Voxtalisib

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Introduction to Voxtalisib and Therapeutic Significance

Voxtalisib (also known as SAR245409 or XL765) is an investigational **dual pan-Class I PI3K and mTOR inhibitor** that represents a significant advancement in targeted cancer therapy. This small molecule compound exerts its **anti-tumor effects** by simultaneously inhibiting both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) through competitive binding to their specific adenosine triphosphate (ATP) catalytic domains [1] [2]. **Voxtalisib** demonstrates potent inhibition across PI3K isoforms with IC_{50} values of 39 nM (PI3K α), 113 nM (PI3K β), 43 nM (PI3K δ), and 9 nM (PI3K γ), while also effectively inhibiting mTOR with an IC_{50} of 157 nM [2]. The compound mediates its **therapeutic activity** primarily by inhibiting tumor angiogenesis and inducing caspase-dependent apoptosis in cancer cells, with demonstrated efficacy across various malignancies including melanoma, lymphoma, glioblastoma, breast cancer, and other solid tumors [1] [2].

The **pharmacological significance** of **voxtalisib** extends beyond oncology, with recent research revealing potent antiviral activity against enterovirus 71 through downregulation of host RAN protein and restoration of IFN-STAT signaling [3]. As a dual-pathway inhibitor, **voxtalisib** occupies a unique therapeutic position by potentially overcoming the compensatory activation mechanisms that often limit the efficacy of single-pathway inhibitors [2] [4]. The compound has shown **promising clinical activity** across multiple phase I

studies, both as monotherapy and in combination regimens, with manageable safety profiles observed in patients with advanced solid tumors and lymphomas [2] [4].

Analytical Methodology for Voxelisib Quantification

UPLC-MS/MS Technology Overview

The **quantitative analysis** of **voxelisib** in biological matrices necessitates highly sensitive and specific analytical methods due to the compound's low therapeutic concentrations and complex metabolic profile. **Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS)** has emerged as the gold standard technique for **voxelisib** quantification, offering superior sensitivity, selectivity, and rapid analysis times compared to conventional HPLC methods [1] [5]. This technology leverages the **separation power** of UPLC with sub-2 μ m particle columns coupled with the exceptional detection capabilities of triple-quadrupole mass spectrometry, enabling precise quantification of **voxelisib** at clinically relevant concentration ranges in complex biological samples like plasma, serum, and tissue homogenates [1].

The fundamental **method principle** involves chromatographic separation of **voxelisib** from potential interferents followed by selective detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The **structural characteristics** of **voxelisib**, including its molecular weight of 270.296 g/mol and chemical formula $C_{13}H_{14}N_6O$, make it particularly amenable to MS/MS detection, yielding characteristic fragment ions that provide definitive identification and accurate quantification [1] [6]. The UPLC-MS/MS method for **voxelisib** has been comprehensively validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics across all validation parameters including specificity, sensitivity, linearity, accuracy, precision, and stability [1] [5].

Key Analytical Parameters and Instrument Conditions

Table 1: UPLC-MS/MS Instrumental Conditions for **Voxelisib** Quantification

Parameter	Specification	Description
Chromatography		
Column	Acquity BEH C ₁₈ (2.1 × 50 mm, 1.7 μm)	Ultra-performance column providing rapid separation
Mobile Phase	A: Acetonitrile; B: 0.1% Formic acid	Gradient elution for optimal peak separation
Flow Rate	0.30 mL/min	Balanced for resolution and analysis time
Injection Volume	1.0 μL	Minimal volume for high sensitivity
Mass Spectrometry		
Ionization Mode	Electrospray Ionization (ESI) Positive	Optimal for voxtalisib detection

| Ion Transitions | 270.91 → 242.98 (**voxtalisib**) 572.30 → 246.10 (IS) | Selective reaction monitoring (SRM) || Cone Voltage | 20 V (**voxtalisib**); 30 V (IS) | Compound-specific optimization || Collision Energy | 20 eV (**voxtalisib**); 35 eV (IS) | Fragmentation optimization |

The **chromatographic separation** employs a gradient elution program specifically optimized for **voxtalisib** and its internal standard (umbralisib). The protocol initiates with 90% solvent B (0.1% formic acid) maintained from 0 to 0.5 minutes, followed by a rapid linear gradient to 10% B between 0.5 and 1.0 minutes. This composition is held until 1.4 minutes before returning to initial conditions by 1.5 minutes, with system equilibration completed by 2.0 minutes [1] [5]. The total **analysis time** of 2.0 minutes per sample demonstrates the method's high throughput capability, essential for processing large sample batches from preclinical and clinical studies. The **mass spectrometric detection** utilizes optimized desolvation gas flow (1000 L/h) and temperature (600°C) parameters to ensure efficient ionization while minimizing source contamination [1].

Method Validation and Performance Characteristics

Analytical Figures of Merit

The UPLC-MS/MS method for **voxtalisib** quantification has undergone rigorous validation according to regulatory standards, demonstrating excellent performance across all critical validation parameters [1] [5]. The **linearity and sensitivity** of the method were established over the concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL, indicating sufficient sensitivity to detect clinically relevant concentrations. The **calibration curve** exhibited consistent linear response with correlation coefficients (r^2) exceeding 0.99, while quality control samples at low, medium, and high concentrations demonstrated appropriate accuracy and precision throughout the validated range [1].

Table 2: Method Validation Summary for **Voxtalisib** Quantification in Rat Plasma

Validation Parameter	Results	Acceptance Criteria
Linearity Range	1-2000 ng/mL	-
LLOQ	1 ng/mL	Signal-to-noise >5:1
Accuracy	-14.0% to 3.1%	Within $\pm 20\%$ (LLOQ: $\pm 25\%$)
Precision (Intra-day)	7.5% to 18.7% RSD	$\leq 15\%$ RSD (LLOQ: $\leq 20\%$)
Precision (Inter-day)	13.0% to 16.6% RSD	$\leq 15\%$ RSD (LLOQ: $\leq 20\%$)
Matrix Effect	92.5% to 105.3%	85-115%
Extraction Recovery	88.7% to 96.2%	Consistent and reproducible
Stability	Acceptable (various conditions)	Within $\pm 15\%$ deviation

The **precision and accuracy** assessments demonstrated excellent method reliability, with intra-day precision ranging from 7.5% to 18.7% relative standard deviation (RSD) and inter-day precision between 13.0% and 16.6% RSD. Method accuracy showed minimal deviation, with values ranging from -14.0% to 2.0% for intra-day and -7.2% to 3.1% for inter-day analyses [1]. The **extraction recovery** of **voxtalisib** from rat plasma ranged from 88.7% to 96.2%, indicating efficient and consistent sample preparation, while matrix effects evaluation demonstrated minimal ionization suppression or enhancement (92.5-105.3%), ensuring

accurate quantification without significant matrix interference [1]. Comprehensive **stability assessments** established that **voxtalisib** remains stable under various storage and processing conditions, including short-term bench top stability, processed sample stability in the autosampler, freeze-thaw cycles, and long-term storage at -80°C [1] [5].

Specificity and Selectivity

The **method specificity** was rigorously evaluated by analyzing blank plasma samples from six different lots to demonstrate the absence of interfering peaks at the retention times of both **voxtalisib** and the internal standard [1]. The **chromatographic resolution** between **voxtalisib** and potential metabolites was optimized through mobile phase composition and gradient profile adjustments, ensuring accurate quantification of the parent drug without interference from metabolic products. The **selective reaction monitoring (SRM)** transitions were carefully selected to provide maximum specificity, with the transition $m/z\ 270.91 \rightarrow 242.98$ used for **voxtalisib** quantification and $m/z\ 572.30 \rightarrow 246.10$ for the internal standard [1] [5]. This approach minimizes false positive results and ensures reliable quantification even in the presence of structurally related compounds or metabolic products.

Experimental Protocols

Sample Collection and Preparation Protocol

Materials and Reagents: **Voxtalisib** reference standard (Beijing Sunflower Technology Development Co., Ltd., China), umbralisib internal standard (Beijing Sunflower Technology Development Co., Ltd., China), LC-MS grade acetonitrile and methanol (Merck, Germany), LC-MS grade formic acid (Anaqua Chemicals Supply, American), ultra-pure water (Milli-Q Water Purification System) [1].

Sample Collection Procedure:

- Collect blood samples (approximately 0.3 mL) into heparinized polyethylene tubes at appropriate time points post-dosing
- Centrifuge immediately at $13,000 \times g$ for 10 minutes at 4°C to separate plasma
- Transfer centrifuged supernatants to new 0.5 mL polythene tubes
- Store samples at -80°C until analysis [1]

Protein Precipitation Extraction:

- Thaw frozen plasma samples on ice
- Aliquot 100 μL of plasma into a clean microcentrifuge tube
- Add 10 μL of internal standard working solution (100 ng/mL umbralisib in methanol)
- Add 300 μL of ice-cold acetonitrile for protein precipitation
- Vortex mix thoroughly for 2.0 minutes to ensure complete protein precipitation
- Centrifuge at $13,000 \times g$ for 10 minutes at 4°C
- Transfer 100 μL of clear supernatant to autosampler vials for UPLC-MS/MS analysis [1] [5]

Critical Considerations:

- Maintain samples at 4°C during processing to ensure analyte stability
- Process quality control samples alongside study samples in each batch
- Use positive displacement pipettes for accurate solvent transfer
- Ensure consistent vortexing time and intensity across all samples

Calibration Standards and Quality Controls Preparation

Stock Solution Preparation:

- Precisely weigh 1 mg of **voxtalisib** reference standard
- Dissolve in 1 mL of methanol to prepare 1 mg/mL stock solution
- Store at -80°C when not in use [1]

Calibration Standard Preparation:

- Prepare working solutions by serial dilution of stock solution in methanol to concentrations of 10, 20, 50, 100, 500, 1000, 2000, 5000, 10000, and 20000 ng/mL
- Add 10 μL of each working solution to 90 μL of blank rat plasma to generate calibration standards with final concentrations of 1, 2, 5, 10, 50, 100, 200, 500, 1000, and 2000 ng/mL
- Process each calibration standard alongside study samples [1]

Quality Control Sample Preparation:

- Prepare separate stock solutions for quality control preparation
- Generate QC samples at low (2 ng/mL), medium (800 ng/mL), and high (1600 ng/mL) concentrations
- Include LLOQ QC at 1 ng/mL for sensitivity verification
- Process QC samples in replicates of five for each batch to monitor method performance [1]

UPLC-MS/MS Analysis Protocol

System Setup and Equilibration:

- Install Acquity BEH C₁₈ column (2.1 mm × 50 mm, 1.7 μm) and maintain at 40°C
- Prime UPLC system with mobile phases A (acetonitrile) and B (0.1% formic acid)
- Equilibrate system with initial mobile phase composition (90% B) for at least 10 column volumes
- Calibrate mass spectrometer according to manufacturer's specifications
- Optimize source parameters: desolvation temperature (600°C), desolvation gas flow (1000 L/h), cone gas flow (200 L/h), collision gas flow (0.15 mL/min) [1]

Sample Analysis Sequence:

- Program autosampler temperature to 10°C and injection volume to 1.0 μL
- Arrange injection sequence: system suitability test, blank sample, zero sample (IS only), calibration standards, QC samples, and study samples
- Execute gradient elution program: 90% B (0-0.5 min), 90-10% B (0.5-1.0 min), 10% B (1.0-1.4 min), 10-90% B (1.4-1.5 min), 90% B (1.5-2.0 min)
- Monitor SRM transitions: m/z 270.91 → 242.98 (**voxtalisib**) and m/z 572.30 → 246.10 (IS)
- Apply optimized MS parameters: cone voltage 20 V (**voxtalisib**) and 30 V (IS), collision energy 20 eV (**voxtalisib**) and 35 eV (IS) [1] [5]

Data Processing and Acceptance Criteria:

- Process chromatographic data using Waters MassLynx or equivalent software
- Verify retention time consistency (±0.1 min) for **voxtalisib** and internal standard
- Accept calibration curve with correlation coefficient (r^2) ≥ 0.99
- Require QC sample accuracy within ±15% of nominal values (±20% for LLOQ)
- Ensure precision of ≤15% RSD for all QC levels

Pharmacokinetic Applications

Preclinical Pharmacokinetic Studies

The validated UPLC-MS/MS method has been successfully applied to characterize the **pharmacokinetic profile** of **voxtalisib** in preclinical models. Following intragastric administration of 5 mg/kg **voxtalisib** to male Sprague-Dawley rats (300 ± 20 g), blood samples were collected at 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8,

12, 24, and 48 hours post-dose [1]. The **plasma concentration-time data** revealed important pharmacokinetic characteristics, including absorption and elimination patterns essential for understanding the drug's in vivo behavior. **Non-compartmental analysis** using DAS 3.0 software provided key pharmacokinetic parameters that informed dosage regimen design and supported the translation of **voxtalisib** into clinical development [1].

The **preclinical data** demonstrated that **voxtalisib** achieves measurable plasma concentrations across the sampling period, with the UPLC-MS/MS method successfully quantifying concentrations from the early absorption phase through the elimination phase. The method's sensitivity (LLOQ 1 ng/mL) ensured accurate characterization of the terminal elimination phase, critical for determining half-life and clearance parameters. The **robustness** of the analytical method was confirmed through the consistent performance of quality control samples analyzed alongside study samples, demonstrating the method's suitability for supporting preclinical pharmacokinetic studies [1].

Clinical Pharmacokinetic Monitoring

In clinical settings, **voxtalisib** pharmacokinetic monitoring has been implemented in multiple phase I trials to establish exposure-response relationships and guide dosing recommendations. A **phase Ib dose-escalation study** investigated **voxtalisib** in combination with the MEK inhibitor pimasertib in patients with advanced solid tumors [4]. The study employed intensive blood sampling for pharmacokinetic assessment, with samples collected pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on day 1 and day 15 of cycle 1 [4]. The **comprehensive sampling strategy** enabled thorough characterization of **voxtalisib**'s clinical pharmacokinetics, including single-dose and steady-state parameters.

The **clinical pharmacokinetic data** revealed important insights into **voxtalisib**'s disposition in humans, informing the recommended phase 2 dose (RP2D) of **voxtalisib** 70 mg in combination with pimasertib 60 mg daily [4]. The application of therapeutic drug monitoring allowed investigators to correlate drug exposure with both efficacy and safety endpoints, identifying relationships between **voxtalisib** concentrations and the incidence of treatment-emergent adverse events such as diarrhea (75%), fatigue (57%), and nausea (50%) [4]. The **concentration-time profiles** obtained through validated bioanalytical methods provided critical data for understanding interspecies differences and supporting the clinical development of **voxtalisib**.

Clinical Trial Applications and Clinical Pharmacology

Combination Therapy Studies

Voxtalisib has been extensively evaluated in **combination therapy regimens** targeting parallel signaling pathways, based on the strong biological rationale for concurrent MAPK and PI3K pathway inhibition. The phase Ib study of **voxtalisib** with pimasertib exemplified this approach, where **pharmacokinetic monitoring** played a crucial role in understanding the drug-drug interaction potential and optimizing the combination dosing schedule [4]. The study design included a dedicated drug-drug interaction assessment period where each compound was administered separately before initiating combination therapy, allowing for precise characterization of any pharmacokinetic interactions [4].

The **clinical pharmacology data** from combination studies demonstrated that **voxtalisib** could be safely co-administered with other targeted therapies, with manageable pharmacokinetic interactions. The determination of the **maximum tolerated dose** (MTD) as pimasertib 90 mg and **voxtalisib** 70 mg daily, and the subsequent establishment of the recommended phase 2 dose (pimasertib 60 mg and **voxtalisib** 70 mg), highlighted the importance of therapeutic drug monitoring in optimizing combination regimens [4]. Despite the promising preclinical rationale, the clinical efficacy of the combination was modest, with responses including one complete response (1%), five partial responses (5%), and stable disease in 51 patients (46%) [4].

Pharmacodynamic Correlations

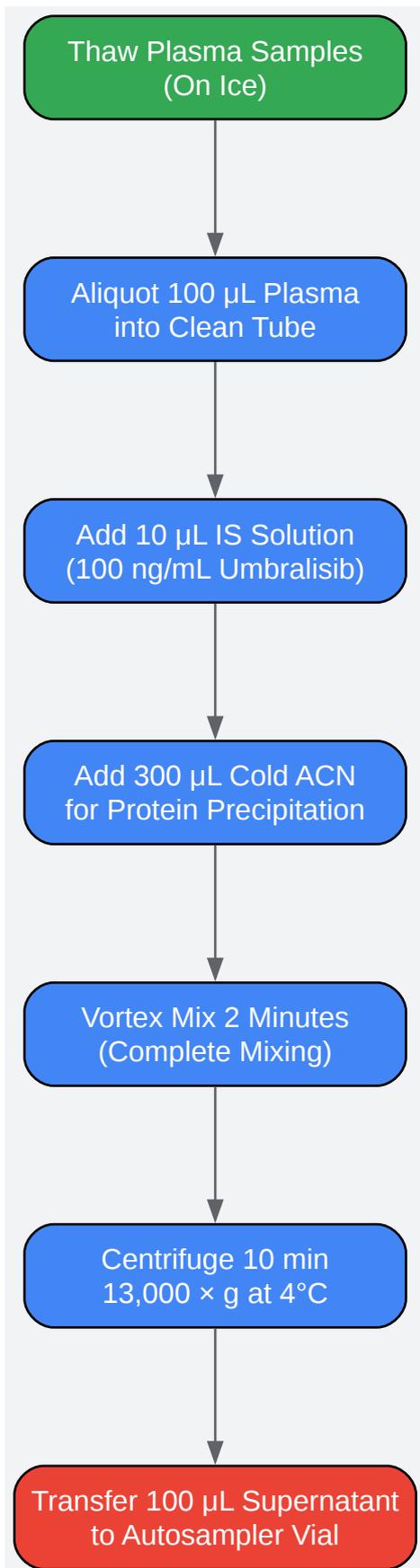
The integration of **pharmacodynamic assessments** with pharmacokinetic monitoring has provided valuable insights into **voxtalisib**'s biological effects in clinical settings. The phase Ib combination study incorporated extensive pharmacodynamic evaluations, including measurement of **pathway inhibition markers** in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies [4]. The assessment of phosphorylated ERK (pERK) and phosphorylated S6 (pS6) levels provided direct evidence of target engagement and pathway modulation, allowing researchers to correlate **voxtalisib** exposure with biological activity.

The **translational component** of **voxtalisib** clinical trials included biomarker analyses to identify patient subgroups most likely to benefit from treatment. The expansion cohorts specifically enrolled patients with

distinct molecular alterations, including KRAS or NRAS-mutant NSCLC, triple-negative breast cancer, dual KRAS and PIK3CA-mutant colorectal cancer, and BRAF V600-mutant melanoma that had progressed on BRAF inhibitors [4]. These **biomarker-driven cohorts** enabled researchers to explore relationships between **voxtalisib** pharmacokinetics, pathway alterations, and clinical outcomes, supporting the development of personalized treatment approaches based on individual tumor biology and drug exposure profiles.

Visual Experimental Workflows

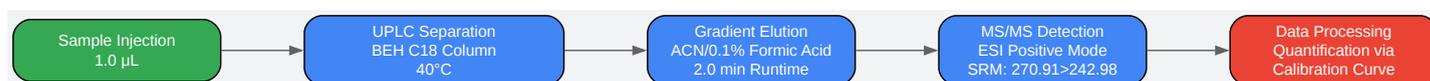
Sample Preparation Workflow



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*Sample Preparation Workflow for **Voxtalisib** Plasma Analysis*

UPLC-MS/MS Analytical Workflow



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*UPLC-MS/MS Analytical Workflow for **Voxtalisib** Quantification*

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Matrix Effects Management: Matrix effects present a significant challenge in LC-MS/MS bioanalysis, particularly for basic compounds like **voxtalisib**. To **minimize ionization suppression**, employ consistent protein precipitation techniques and ensure adequate dilution factors. Use a stable isotope-labeled internal standard when available, or select a structural analog (like umbralisib) that experiences similar matrix effects. **Evaluate matrix effects** systematically by comparing the analyte response in post-extraction spiked samples versus neat solutions, with acceptable results typically within 85-115% [1].

Carryover Mitigation: Given the extensive concentration range of **voxtalisib** calibration standards (1-2000 ng/mL), **carryover prevention** is critical for method accuracy. Implement thorough needle wash protocols using a solvent combination that ensures complete compound removal (e.g., methanol:water 80:20 with 0.1% formic acid). Include **blank injections** after high-concentration samples or calibration standards to monitor carryover, which should not exceed 20% of the LLOQ response. If significant carryover is detected, increase wash volume or duration, or modify wash solvent composition [1].

Chromatographic Performance Issues: Retention time drift or peak broadening can compromise method reproducibility. To **maintain chromatographic integrity**, ensure consistent mobile phase preparation using high-purity solvents and fresh acid modifiers. Condition the UPLC column adequately before sample analysis, and implement regular column cleaning procedures according to manufacturer recommendations. Monitor **system suitability parameters** including retention time stability (± 0.1 min), peak asymmetry (0.8-1.5), and theoretical plates (>5000) throughout each analytical batch [1] [5].

Method Adaptation Strategies

Alternative Biological Matrices: While this protocol focuses on plasma analysis, the method can be adapted for other matrices including **tissue homogenates** and **microdialysates**. For tissue analysis, implement additional sample preparation steps such as homogenization and possibly solid-phase extraction to address more complex matrices. For microdialysate analysis, method sensitivity may need enhancement through sample concentration or micro-scale LC approaches due to smaller sample volumes and lower analyte concentrations.

Species Adaptation: The validated method for rat plasma can be adapted to other **preclinical species** and human plasma with minimal modifications. When transitioning between species, re-evaluate selectivity using appropriate blank matrix from the target species and confirm the absence of interfering peaks. For human plasma applications, verify method performance using samples from multiple donors to account for population variability in matrix composition [4].

Conclusion and Future Perspectives

The comprehensive **UPLC-MS/MS methodology** presented herein provides a robust, sensitive, and specific approach for quantifying **voxtalisib** in biological matrices, supporting both preclinical and clinical pharmacokinetic studies. The method's **validation according to regulatory standards** ensures the reliability and reproducibility of concentration data critical for informed drug development decisions. The detailed **experimental protocols** and troubleshooting guidance facilitate method implementation in diverse laboratory settings, accelerating research with this promising therapeutic agent.

The **clinical applications** of **voxtalisib** monitoring continue to evolve, with ongoing research exploring its potential in combination regimens and specific molecularly-defined patient populations. The integration of **pharmacokinetic-pharmacodynamic relationships** will be essential for optimizing dosing strategies and maximizing therapeutic benefit while minimizing toxicities. As personalized medicine approaches advance, the analytical methods described will play an increasingly important role in tailoring **voxtalisib** therapy based on individual patient characteristics and drug exposure profiles.

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References

1. UPLC-MS/MS Technology for the Quantitative ... [pmc.ncbi.nlm.nih.gov]
2. Voxtalisib - an overview [sciencedirect.com]
3. Voxtalisib inhibits enterovirus 71 replication by ... [sciencedirect.com]
4. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]
5. UPLC-MS/MS Technology for the Quantitative ... [frontiersin.org]
6. Voxtalisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

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